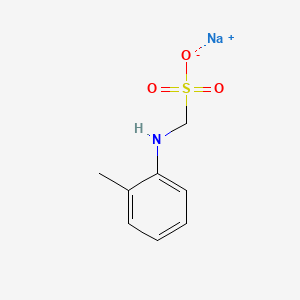

Sodium o-toluidinomethanesulphonate

Description

Evolution of Organic Sulphonate Compounds in Chemical Research

The journey of sulphonate chemistry began in the 19th century with the discovery of methods to introduce the sulphonic acid group into organic molecules, a process known as sulphonation. ontosight.ai Initially, reactions with fuming sulphuric acid were the primary method. These early discoveries paved the way for the synthesis of a vast array of aromatic and aliphatic sulphonic acids.

Aromatic sulphonic acids, in particular, became crucial intermediates in the synthesis of dyes and other industrially important chemicals. britannica.com The ability of the sulphonate group to increase the water solubility of large organic molecules was a key factor in the development of water-soluble dyes and detergents. ontosight.aibritannica.com Over the decades, the synthetic methodologies for creating sulphonates have evolved significantly, now including reactions such as the reaction of organic halogen compounds with inorganic sulfites and the oxidation of thiols. britannica.com

General Significance of Methanesulphonate Structures in Synthesis

Methanesulphonic acid (CH₃SO₃H), the simplest of the alkylsulphonic acids, and its derivatives, known as methanesulphonates or mesylates, hold a special place in modern organic synthesis. wikipedia.orgrsc.org The methanesulphonate group is an excellent leaving group, meaning it readily detaches from a molecule during a substitution or elimination reaction. This property is exploited in a multitude of chemical transformations.

Furthermore, methanesulphonates are used as protecting groups for alcohols and amines. youtube.com By converting a reactive functional group like an alcohol or amine into a less reactive methanesulphonate, chemists can carry out reactions on other parts of a molecule without affecting the protected group. The protecting group can then be removed in a subsequent step. youtube.com Methanesulphonic acid itself is also valued as a strong, non-oxidizing acid catalyst in various organic reactions. researchgate.net

Positioning of Sodium o-Toluidinomethanesulphonate within Amine and Sulphonate Chemistry

This compound is a compound that incorporates structural features from both amine and sulphonate chemistry. Its molecular structure contains an aromatic amine component (o-toluidine) and a methanesulphonate group linked via a nitrogen atom.

This structure places it within the class of N-substituted aminosulphonic acids. The presence of the aromatic ring from o-toluidine (B26562), the secondary amine linkage, and the methanesulphonate group gives the molecule a unique combination of properties. Amines are a vital class of organic compounds, recognized for their basicity and role as nucleophiles. ncert.nic.inbritannica.com Sulphonates, on the other hand, are anions of strong acids and are generally stable and water-soluble. wikipedia.org

The synthesis of such a compound typically involves the reaction of an amine (o-toluidine) with a reagent that can introduce the methanesulphonate group. This intersection of amine and sulphonate chemistry allows for the creation of molecules with tailored properties, potentially for applications in areas where the characteristics of both functional groups are advantageous.

Compound Data

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₈H₁₀NNaO₃S |

| Synonyms | Sodium N-(2-methylphenyl)aminomethanesulfonate |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

28141-42-6 |

|---|---|

Molecular Formula |

C8H10NNaO3S |

Molecular Weight |

223.23 g/mol |

IUPAC Name |

sodium;(2-methylanilino)methanesulfonate |

InChI |

InChI=1S/C8H11NO3S.Na/c1-7-4-2-3-5-8(7)9-6-13(10,11)12;/h2-5,9H,6H2,1H3,(H,10,11,12);/q;+1/p-1 |

InChI Key |

HVNSRKJRNXKPEA-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=CC=C1NCS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium O Toluidinomethanesulphonate

Overview of Established Synthetic Approaches for Sulphonate Formation

The introduction of a sulphonate group onto an aromatic amine like o-toluidine (B26562) is a critical step in the synthesis of the target molecule. This can be achieved through several established chemical transformations.

Direct sulphonation involves the treatment of an aromatic compound with a sulphonating agent. In the context of synthesizing toluidine-based sulphonic acids, this typically involves reacting o-toluidine with concentrated or fuming sulfuric acid (oleum). researchgate.netorganic-chemistry.org The reaction of aniline (B41778) with concentrated sulfuric acid first forms anilinium hydrogensulphate. researchgate.net Upon heating this intermediate at high temperatures (453-473K), it rearranges to produce p-aminobenzenesulphonic acid (sulphanilic acid). researchgate.net A similar principle applies to o-toluidine.

The conditions for the direct sulphonation of o-toluidine, such as temperature and reaction time, are critical for achieving optimal yields and regioselectivity. Studies have shown that varying these parameters can significantly impact the outcome. For instance, the sulphonation of o-toluidine with sulfuric acid has been studied at different temperatures and for various durations to maximize the yield of the desired o-toluidine-5-sulfonic acid. rsc.org It has been noted that using iodine as a catalyst, a method sometimes recommended, can be detrimental as it promotes the oxidation of toluidine by sulfuric acid, leading to charring and reduced yields. rsc.org

Table 1: Key Parameters in the Direct Sulphonation of Toluidine Derivatives

| Parameter | Description | Impact on Synthesis |

|---|---|---|

| Sulphonating Agent | Typically concentrated H₂SO₄ or oleum (B3057394) (H₂SO₄ + SO₃). organic-chemistry.org | The strength of the agent affects the rate and extent of sulphonation. |

| Temperature | Reaction temperatures can range from room temperature to over 180°C. researchgate.netrsc.org | Higher temperatures can favor the formation of thermodynamically stable isomers but may also lead to side reactions. |

| Reaction Time | Can vary from one hour to several hours. researchgate.netrsc.org | Sufficient time is needed for the reaction to complete, but prolonged times at high temperatures can decrease yield. |

| Catalyst | Iodine has been explored but can cause unwanted oxidation. rsc.org | The presence of certain catalysts can lead to significant by-product formation. |

Indirect methods involve converting o-toluidine or a related precursor through a series of chemical reactions to arrive at the final sulphonated product. These multi-step syntheses offer greater control over the final structure, particularly the regiochemistry of the substituents.

One documented indirect route to a related sodium salt, sodium 6-chloro-5-nitro-m-toluenesulfonate, starts with the direct sulphonation of o-toluidine to form o-toluidine-5-sulfonic acid. rsc.org This intermediate then undergoes a sequence of transformations:

Diazotization: The amino group of o-toluidine-5-sulfonic acid is converted into a diazonium salt.

Sandmeyer Reaction: The diazonium group is subsequently replaced with a chlorine atom to yield 6-chloro-m-toluenesulfonic acid. rsc.org

Chlorosulphonation: This acid is treated with phosphorus pentachloride to form the corresponding sulfonyl chloride, 6-chloro-m-toluenesulfonechloride. rsc.org

Nitration: The molecule is then nitrated to introduce a nitro group, yielding 6-chloro-5-nitro-m-toluenesulfonechloride. rsc.org

Another example of an indirect synthesis is the preparation of Toluidine Blue O, which involves the condensation of an N,N-dimethyl-p-phenylenediamine-derived thiosulfonic acid with o-toluidine to form an indamine-thiosulfonic acid intermediate, which is then cyclized. researchgate.net

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. wikipedia.orgnih.gov This approach is valued for its atom economy and ability to rapidly generate complex molecules. nih.gov

While no specific MCR for the direct synthesis of Sodium o-toluidinomethanesulphonate is documented in the reviewed literature, the principles of MCRs can be considered for a hypothetical synthesis. The most well-known MCRs are isocyanide-based, such as the Passerini and Ugi reactions. wikipedia.orgmdpi.com

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. organic-chemistry.orgwikipedia.org

The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org

Theoretically, a Ugi-type reaction could be envisioned where o-toluidine serves as the amine component. However, the challenge lies in incorporating the specific methanesulphonate group (-CH₂SO₃⁻) into the final structure. This would likely require a bifunctional reactant, where one of the standard components (e.g., the carboxylic acid or aldehyde) is modified to carry the sulphonate group. Research has shown that Ugi reactions can be adapted to produce sulfonamides, for example, through tandem N-sulfonylation/Ugi reaction strategies. researchgate.netrsc.org This suggests that with appropriately designed starting materials, an MCR approach could be a potential, though currently undeveloped, route to N-alkane-sulfonated amines.

Precursor Compounds and Starting Materials Analysis

The selection of appropriate precursors is fundamental to the successful synthesis of this compound. The key starting materials are a derivative of o-toluidine and a reagent capable of delivering the methanesulphonate group.

o-Toluidine (2-methylaniline) is the foundational building block for the target molecule. researchgate.netnih.gov It provides the essential methyl-substituted benzene (B151609) ring and the amino group. In many synthetic routes, o-toluidine is not used directly in the final bond-forming step but is first converted into a more reactive or appropriately functionalized intermediate.

Table 2: Key o-Toluidine Based Precursors and Intermediates

| Compound Name | Role in Synthesis | Relevant Reaction |

|---|---|---|

| o-Toluidine | Primary starting material. rsc.orgnih.gov | Sulphonation, acylation, condensation. researchgate.netrsc.orgresearchgate.net |

| o-Toluidine acid sulfate (B86663) | Intermediate formed during sulphonation. researchgate.net | Rearrangement upon heating to form aminotoluenesulphonic acid. researchgate.net |

| o-Toluidine-5-sulfonic acid | Key sulfonated intermediate. rsc.org | Undergoes further transformations like diazotization. rsc.org |

| o-Toluidine hydrochloride | Used to handle the amine in aqueous reactions. researchgate.net | Preparation for condensation reactions. researchgate.net |

The purity of the o-toluidine is important; for reproducible results, an amine that boils over a narrow temperature range is recommended. researchgate.net The amino group of o-toluidine is a nucleophile but also a site that can be protonated in acidic media, forming anilinium-type ions that influence the course of electrophilic reactions like sulphonation. researchgate.net

The "methanesulphonate" part of the target compound's name specifies a -CH₂SO₃⁻ group attached to the nitrogen atom of o-toluidine. This is distinct from a sulphonate group attached directly to the aromatic ring, which is the product of direct sulphonation with sulfuric acid. Therefore, reagents derived from methanesulphonic acid are required.

Methanesulphonic acid (CH₃SO₃H) is a strong, colorless liquid organic acid. wikipedia.org For the synthesis of N-substituted methanesulphonates, a more reactive derivative is typically employed, such as methanesulfonyl chloride (CH₃SO₂Cl). A plausible synthetic route would involve the reaction of o-toluidine with a reagent like sodium formaldehyde (B43269) bisulfite (a source of the -CH₂SO₃Na group) or a two-step process involving reaction with formaldehyde followed by sodium bisulfite. Another approach involves reacting the amine with methanesulfonyl chloride in the presence of a base. This reaction forms a sulfonamide, which is structurally different from the target compound. To achieve the N-CH₂-SO₃Na structure, a reaction with a reagent like chloromethanesulfonyl chloride followed by reduction and neutralization, or more directly with formaldehyde and sodium bisulfite, would be more appropriate.

Table 3: Comparison of Sulphonating/Methanesulphonating Reagents

| Reagent | Formula | Group Introduced | Typical Reaction |

|---|---|---|---|

| Sulfuric Acid / Oleum | H₂SO₄ / H₂SO₄·SO₃ | -SO₃H (on ring) | Electrophilic aromatic sulphonation. organic-chemistry.orgrsc.org |

| Methanesulphonic Acid | CH₃SO₃H | -SO₃H | Strong acid catalyst. wikipedia.org |

| Methanesulfonyl Chloride | CH₃SO₂Cl | -SO₂CH₃ | Forms sulfonamides with amines. |

| Sodium Formaldehyde Bisulfite | HOCH₂SO₃Na | -CH₂SO₃Na | Aminomethylation-sulphonation. |

Optimization of Reaction Conditions and Parameters

The synthesis of this compound is typically achieved through the reaction of o-toluidine, formaldehyde, and a sulfite (B76179), such as sodium bisulfite or sodium sulfite. The optimization of this process is crucial for achieving high yields and purity.

Influence of Solvent Systems and Temperature Profiles

The choice of solvent and the temperature at which the reaction is conducted are critical parameters. Aqueous systems are commonly employed for this type of reaction. The reaction can be performed under various temperature conditions, with studies indicating that the process can proceed smoothly within a range of 20 to 70°C. google.com The specific temperature profile can influence the reaction rate and the formation of byproducts.

A general representation of the reaction is the treatment of an aqueous formaldehyde solution with a mixture of sodium sulfite and sodium bisulfite. google.com The reaction of formaldehyde with sulfite ions leads to the formation of hydroxymethyl sulfonate ions. flinnsci.ca This is followed by the reaction with an amine to produce the corresponding aminomethanesulfonate. The reaction is known to be sensitive to pH, with optimal conditions often falling within a pH range of 6 to 11. google.com

Role of Catalysis in Reaction Efficiency and Selectivity

While the fundamental reaction can proceed without a specific catalyst, the efficiency and selectivity can be enhanced through catalytic methods. In related syntheses of N-acyl amino acid surfactants, N-acyl amino acid surfactants themselves or their corresponding anhydrides have been used as catalysts in the preparation of fatty acid chlorides, which are then reacted with amino acids. google.comgoogle.com Although not directly applied to this compound, this suggests that product-type catalysis could be an area for investigation to improve reaction efficiency.

Biocatalysis represents another promising avenue. For instance, ω-transaminases have been successfully used in the synthesis of (+)-neomenthylamine from (−)-menthone, demonstrating the potential of enzymatic approaches for amine synthesis under mild, aqueous conditions. nih.gov The application of such biocatalysts could offer a highly selective and green alternative to traditional chemical methods.

Isolation and Purification Techniques in Laboratory Synthesis

The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity. Common impurities can include unreacted starting materials and byproducts.

A multi-step purification process for sodium sulfate, a related sodium salt, involves dissolution, crystallization, secondary dissolution, and filtration to remove impurities. google.com For sodium trifluoromethanesulfinate, a process involving contact with a polar, water-immiscible organic solvent and an aromatic solvent has been described for purification. google.com Another approach for purifying sodium salts involves crystallization from the reaction mixture. For instance, in the synthesis of anhydrous sodium sulfate, the product is obtained by cooling the reaction mixture after a high-temperature reaction. google.com

For aminomethanesulfonates, purification can be challenging. General methods for purifying sodium salts, such as crystallization and washing with appropriate solvents, would be applicable. The choice of solvent for washing is critical to remove impurities without dissolving a significant amount of the product.

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. mdpi.com For a reaction like the synthesis of this compound, this involves using environmentally benign solvents, reducing energy consumption, and minimizing waste.

The use of water as a solvent is a key feature of a green synthetic approach. nih.gov Furthermore, the development of biocatalytic methods, as mentioned earlier, aligns with green chemistry principles by utilizing enzymes that operate under mild conditions and exhibit high selectivity, thereby reducing the formation of byproducts. nih.gov

Plant-mediated green synthesis of metal nanoparticles offers insights into using natural extracts as reducing and stabilizing agents. nih.gov While not directly applicable to the synthesis of this specific organic molecule, the underlying principle of using renewable resources and environmentally friendly reagents is a key consideration in developing greener synthetic routes.

Considerations for Scalability and Process Chemistry Research

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of scalability and process chemistry. Key factors include reaction kinetics, heat and mass transfer, and the development of a robust and efficient downstream processing strategy for isolation and purification.

The production of other sodium salts, such as sodium metal via electrolysis of a fused salt mixture, highlights the complexities of large-scale production. google.com While the chemistry is different, the engineering challenges of handling large volumes of reactants and products, managing energy consumption, and ensuring consistent product quality are relevant.

For the synthesis of N-acyl amino acid surfactants, a related class of compounds, the process involves the preparation of fatty acid chlorides followed by reaction with an amino acid. google.com The challenges in scaling up such processes often relate to handling reactive intermediates and managing reaction exotherms.

Chemical Reactivity and Transformation Pathways of Sodium O Toluidinomethanesulphonate

Fundamental Reaction Mechanisms Involving the Sulphonate Moiety

The sulphonate group (-SO₃⁻) is a versatile functional group that can participate in a variety of chemical transformations. Its reactivity is largely influenced by the nature of the sulfur-oxygen and carbon-sulfur bonds.

Aryl methanesulfonates can undergo nucleophilic substitution reactions where the methanesulfonate (B1217627) group acts as a leaving group. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism, especially when the aromatic ring is activated by electron-withdrawing groups. In a relevant study, aryl methanesulfonates were shown to react with aryl halides in the presence of a base to form diaryl ethers. mdpi.comnih.gov This transformation involves the in-situ deprotection of the aryl methanesulfonate to the corresponding phenoxide, which then acts as a nucleophile. mdpi.comnih.gov

The efficiency of such reactions is dependent on the nature of the substituents on both the aryl methanesulfonate and the aryl halide, as well as the reaction conditions.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions of Aryl Methanesulfonates Note: This data is representative of the reactivity of aryl methanesulfonates in general and not specific to Sodium o-toluidinomethanesulphonate.

| Aryl Methanesulfonate | Aryl Halide | Base | Solvent | Product | Yield (%) |

| 4-Nitrophenyl methanesulfonate | 4-Fluoronitrobenzene | K₃PO₄ | [Bmim]BF₄ | Bis(4-nitrophenyl) ether | 85 |

| 4-Chlorophenyl methanesulfonate | 4-Fluoronitrobenzene | K₃PO₄ | [Bmim]BF₄ | 4-Chloro-4'-nitrodiphenyl ether | 88 |

| Phenyl methanesulfonate | 4-Fluoronitrobenzene | K₃PO₄ | [Bmim]BF₄ | 4-Nitrodiphenyl ether | 75 |

Data compiled from a study on C(aryl)-O bond formation from aryl methanesulfonates. mdpi.com

The carbon-sulfur (C-S) bond in aryl sulfonates is generally stable but can be cleaved under specific conditions. Aromatic sulfonic acids and their derivatives can undergo desulfonation, which is the reverse of sulfonation, typically by heating in the presence of a strong acid. numberanalytics.com This reaction is useful in synthetic chemistry for removing a sulfonic acid group that may have been used as a protecting or directing group. wikipedia.org

The formation of C-S bonds is a key step in the synthesis of aryl sulfonates. Aromatic sulfonation is a classic electrophilic aromatic substitution reaction where an aromatic compound reacts with a sulfonating agent, such as fuming sulfuric acid, to introduce a sulfonic acid group. wikipedia.orgnumberanalytics.comnih.gov

Reactivity of the o-Toluidine (B26562) Aromatic System

The aromatic ring of the o-toluidine moiety is activated towards electrophilic substitution by both the amino group (-NH-) and the methyl group (-CH₃).

The amino and methyl groups are both ortho-, para-directing activators. ncert.nic.in In o-toluidine derivatives, the incoming electrophile will be directed to the positions ortho and para to these activating groups. The primary positions for substitution on the o-toluidine ring of this compound would be at C4 and C6 (para and ortho to the methyl group, and meta and ortho to the amino group, respectively). The high reactivity of aromatic amines often necessitates the protection of the amino group, for example by acetylation, to control the substitution and prevent polysubstitution. ncert.nic.in

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Benzenes Note: This table illustrates general principles of regioselectivity and is not specific to this compound.

| Substituent | Activating/Deactivating | Directing Effect |

| -NH₂ | Strongly Activating | Ortho, Para |

| -CH₃ | Activating | Ortho, Para |

| -SO₃H | Deactivating | Meta |

Information compiled from general organic chemistry principles. ncert.nic.inlibretexts.org

The sulfonate group, being an electron-withdrawing group, would have a deactivating and meta-directing effect if substitution were to occur on a benzene (B151609) ring directly attached to it. numberanalytics.com However, in this compound, the sulfonate is separated from the aromatic ring by a methyleneamino bridge, and its electronic influence on the aromatic ring is therefore attenuated.

The secondary amine group in this compound is a key site of reactivity. Like other secondary amines, it can undergo a variety of reactions.

Acylation: Aliphatic and aromatic secondary amines react with acylating agents such as acid chlorides and anhydrides to form amides. ncert.nic.in This reaction is a nucleophilic substitution at the acyl carbon.

Alkylation: The nitrogen atom of the amine is nucleophilic and can react with alkyl halides. However, the reaction of amines with alkyl halides can lead to a mixture of products, including tertiary amines and quaternary ammonium (B1175870) salts. ncert.nic.in

N-Arylation: Palladium-catalyzed cross-coupling reactions are a modern and efficient method for the N-arylation of sulfonamides. nih.govacs.org For instance, methanesulfonamide (B31651) can be coupled with aryl bromides and chlorides in the presence of a palladium catalyst to form N-aryl methanesulfonamides. nih.govacs.org This type of reaction could potentially be applied to further functionalize the nitrogen atom in this compound.

Transformations of the Methyl Group on the Aromatic Ring

The methyl group attached to the benzene ring of this compound is a potential site for various chemical transformations, primarily oxidation reactions. The reactivity of this group is influenced by the other substituents on the aromatic ring. While specific studies on the oxidation of the methyl group in this compound are not extensively documented in publicly available literature, the behavior of related toluidine derivatives provides insights into its potential reactivity.

Oxidation of the methyl group in toluidine compounds can lead to the formation of corresponding benzoic acids or benzaldehydes, depending on the oxidizing agent and reaction conditions. However, the presence of the amino and sulfonate groups on the same ring introduces complexity. The amino group is also susceptible to oxidation, which can lead to the formation of various oxidation products, including nitroso and nitro compounds, and may result in polymerization or degradation of the molecule. Therefore, selective oxidation of the methyl group would require carefully chosen reagents and reaction conditions to protect the amino functionality.

Interaction with Specific Reagents and Reaction Selectivity

The reactivity of this compound with different classes of reagents is a key aspect of its chemical profile. The presence of multiple functional groups allows for a variety of reactions, with selectivity often being a critical consideration.

Reactivity with Reducing Agents

The primary site for reduction in a molecule like this compound would typically be a nitro group, if present. In the absence of a nitro group, the aromatic ring itself can be reduced under harsh conditions, though this is not a common transformation for this class of compounds.

However, if a nitro analogue of this compound were to be synthesized (e.g., through nitration of the aromatic ring), the resulting nitro group could be readily reduced to an amino group. Common reducing agents for the reduction of aromatic nitro compounds to anilines include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a highly effective method. commonorganicchemistry.com Raney nickel is often preferred for substrates where dehalogenation of aromatic halides is a concern. commonorganicchemistry.com

Metal-Acid Systems: Iron (Fe) or zinc (Zn) in the presence of an acid such as acetic acid provides a mild and selective method for nitro group reduction. commonorganicchemistry.com

Tin(II) Chloride (SnCl₂): This reagent offers a mild route to reduce nitro groups to amines, often in the presence of other reducible functional groups. commonorganicchemistry.comlibretexts.org

Sodium Sulfide (B99878) (Na₂S) or Sodium Hydrosulfite (Na₂S₂O₄): These reagents can be useful alternatives, particularly when hydrogenation or strongly acidic conditions are not compatible with other functional groups in the molecule. commonorganicchemistry.comorganic-chemistry.orgresearchgate.net Sodium sulfide can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

It is important to note that metal hydrides like lithium aluminum hydride (LiAlH₄) are generally not used for the reduction of aromatic nitro compounds to anilines as they tend to form azo compounds. wikipedia.org

Reactions with Oxidizing Agents

The amino group of this compound is susceptible to oxidation. The oxidation of o-toluidine itself by strong oxidizing agents like sodium dichromate has been studied, indicating that the amino functionality is a primary target for oxidation. The products of such reactions can be complex and may include colored polymeric materials. The specific oxidation products would depend on the oxidant used, reaction temperature, and pH.

Coupling and Condensation Reactions

Coupling Reactions:

The amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. masterorganicchemistry.comyoutube.comchemguide.co.uk These diazonium salts are highly reactive intermediates. globalresearchonline.net

The resulting diazonium salt can then undergo diazo coupling reactions with activated aromatic compounds, such as phenols and anilines, to form highly colored azo compounds. libretexts.orgyoutube.comchemguide.co.ukglobalresearchonline.net This reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. libretexts.org For example, coupling with phenol (B47542) in an alkaline solution would yield a hydroxy-substituted azo dye. chemguide.co.uk

Condensation Reactions:

The amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. For instance, reaction with an aldehyde in the presence of a base like sodium hydroxide (B78521) can lead to the formation of a Schiff base (an imine). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com

Formation of Derivatives and Analogues of this compound

The functional groups present in this compound allow for the synthesis of a variety of derivatives and analogues.

Structure-Reactivity Relationships in Derivative Synthesis

The synthesis of derivatives from this compound is governed by the inherent reactivity of its functional groups. Structure-activity relationship (SAR) studies, which correlate the chemical structure of a molecule with its biological or chemical activity, are crucial in designing new derivatives with desired properties. nih.gov

For instance, modification of the amino group through acylation or sulfonylation can significantly alter the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications. The synthesis of sulfonamide derivatives, for example, is a common strategy in medicinal chemistry to develop new therapeutic agents.

The synthesis of heterocyclic compounds is another avenue for creating derivatives. The amino group and the aromatic ring can be utilized in cyclization reactions to form various heterocyclic systems. For example, the synthesis of heterocyclic thiosulfonates has been described, which involves the preparation of thiols followed by sulfonylation. organic-chemistry.org While not directly involving this compound, this illustrates a general strategy for creating complex derivatives from sulfonated aromatic amines.

Article on this compound Stalled by Lack of Scientific Data

Efforts to compile a detailed scientific article on the chemical reactivity and transformation pathways of this compound have been halted due to a significant lack of available research data on the compound.

An in-depth investigation into the stereochemical aspects of the compound's derivative formation and the kinetic and mechanistic studies of its chemical transformations has yielded no specific scientific literature, experimental data, or detailed research findings.

Initial and subsequent targeted searches for "this compound" and related terms have failed to produce any scholarly articles, academic papers, or entries in reputable chemical databases that would provide the necessary information to fulfill the requested article outline. While general information on related compounds, such as other sulfonate esters and the isomeric compound Sodium m-toluidinomethanesulphonate, is available, this information is not directly applicable to the specific chemical structure and properties of this compound.

The planned sections of the article, which were to include:

Kinetic and Mechanistic Studies of Chemical Transformations

cannot be written without a foundation of scientific evidence. The creation of data tables and the reporting of detailed research findings are therefore impossible.

The absence of accessible research on this particular compound prevents the generation of an authoritative and scientifically accurate article as requested. Further progress on this topic would require the undertaking of new, original research to determine the chemical properties and behaviors of this compound.

Applications in Chemical Synthesis and Industrial Processes

Role as a Versatile Synthetic Building Block in Organic Chemistry

Sodium o-toluidinomethanesulphonate serves as a key starting material or intermediate in the synthesis of more complex molecules. Its bifunctional nature allows for a range of chemical transformations, making it a valuable asset for synthetic chemists.

The presence of the amino group on the toluidine moiety allows for a variety of well-established chemical reactions. For instance, the conversion of o-toluidine (B26562) to its diazonium salt provides a gateway to a host of other derivatives, including 2-bromo, 2-cyano-, and 2-chlorotoluene. aarti-industries.com The sulfonate group, being a strong electron-withdrawing group, can influence the reactivity and regioselectivity of these reactions.

Furthermore, the sulfonation of o-toluidine is a critical step in producing derivatives with specific properties. For example, o-toluidine-5-sulfonic acid is an intermediate in the synthesis of sodium 6-chloro-5-nitro-m-toluenesulfonate. caltech.edu This compound is notable for its ability to selectively precipitate potassium and rubidium salts from solutions containing other alkali metals like lithium, sodium, and cesium, showcasing a specialized application in inorganic separations. caltech.edu

The general class of sodium sulfinates, to which this compound is related, are recognized as powerful building blocks for creating a wide array of organosulfur compounds. scispace.com They can act as sulfonylating, sulfenylating, or sulfinylating agents depending on the reaction conditions, enabling the formation of S-S, N-S, and C-S bonds. scispace.com

The fundamental structure of toluidine is a cornerstone in the synthesis of various complex molecules. Toluidines are employed as building blocks for creating aromatic azo compounds and bidentate Schiff base ligands through condensation reactions with compounds like salicylaldehyde. researchgate.net The introduction of a methanesulphonate group can enhance the solubility and potentially modify the electronic properties of these resulting complex structures. The synthesis of complex molecules often involves multi-step processes where intermediates with specific functionalities are crucial. nih.gov While direct examples for this compound are not extensively documented in general literature, the principles of synthetic chemistry suggest its potential role in building larger, functionalized molecular frameworks.

Applications in Dye and Pigment Chemistry Research

The historical and ongoing importance of o-toluidine as a precursor to dyes and pigments suggests a potential role for its sulfonated derivatives in this field. asianpubs.org Sulfonation is a common strategy to enhance the water solubility and improve the fastness properties of dyes.

The separation of toluidine isomers (ortho, meta, and para) is a common analytical challenge due to their similar chemical properties. researchgate.net High-performance liquid chromatography (HPLC) methods have been developed to resolve these isomers, often employing specialized columns and mobile phases. caltech.eduscispace.comresearchgate.net While this compound itself is not explicitly mentioned as a marker, the derivatization of toluidine isomers is a technique used to facilitate their separation and detection. google.com The introduction of a sulfonate group would significantly alter the polarity and retention time of the molecule in chromatographic systems, making it a potential candidate for use as an internal standard or for creating a more easily separable derivative in complex mixtures.

| Chromatographic Separation of Toluidine Isomers | |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Challenge | Similar chemical properties of ortho, meta, and para isomers |

| Solution | Use of specialized columns (e.g., Primesep 200, Coresep 100) and specific mobile phases to achieve baseline resolution |

| Detection | Ultraviolet (UV) detection is commonly used. |

Ortho-toluidine is a key intermediate in the manufacturing of over 90 different dyes and pigments. asianpubs.org The process of creating azo dyes, a major class of colorants, often involves the diazotization of an aromatic amine like o-toluidine, followed by coupling with another aromatic compound. merckmillipore.com The inclusion of a sulfonate group, as in this compound, is a well-established method to impart water solubility to the final dye molecule. This is crucial for their application in textile dyeing and printing. While specific dyes derived directly from this compound are not detailed in the available general literature, the fundamental principles of dye chemistry strongly support its potential as an intermediate in the synthesis of novel, water-soluble colorants.

Contribution to Advanced Materials Science and Engineering

The polymer derived from o-toluidine, poly(o-toluidine) (POT), exhibits interesting properties that position it as a material of interest in advanced applications. researchgate.net The sulfonation of such polymers can further enhance their properties.

Poly(o-toluidine) is a conducting polymer that can be synthesized via chemical oxidative polymerization. researchgate.net Its electrical conductivity, which shows a semiconductor nature, can be tailored by doping with various agents. researchgate.net The polymer's properties, such as its molecular weight and crystallinity, can be controlled by adjusting the synthesis conditions.

The introduction of sulfonate groups into the polymer backbone, creating sulfonated polyaniline (SPAN) from the related polyaniline, has been shown to be a valuable modification. This sulfonation can improve the processability of the polymer and enhance its properties for specific applications, such as in cation-insertion electrodes for batteries. Given these findings, it is plausible that this compound could serve as a monomer or a co-monomer to produce sulfonated poly(o-toluidine) with tailored properties for applications in electronics and energy storage. The presence of the sulfonate group can enhance properties like ion conductivity and solubility, which are crucial for the performance of materials in devices such as sensors and batteries. researchgate.net

| Properties of Poly(o-toluidine) (POT) | |

| Type of Material | Conducting Polymer |

| Synthesis Method | Chemical Oxidative Polymerization |

| Key Properties | - Semiconductor nature- Tunable electrical conductivity through doping- Controllable molecular weight and crystallinity |

| Potential Applications | - Electrochemical sensors- Solar cells- Electrodes for batteries |

Role in Polymer Synthesis or Modification

No specific studies or industrial reports were identified that detail the use of this compound as a monomer, initiator, or modifier in polymer synthesis. While sulfonated compounds, in general, can be used in the creation of ion-exchange resins and other specialized polymers, the specific contribution or application of this particular compound is not documented.

Applications in Functional Coatings or Surfactants

The role of surfactants in coatings is well-established, where they function as wetting agents, emulsifiers, and stabilizers. wikipedia.orgulprospector.com Anionic surfactants, a class to which this compound belongs due to its sulfonate group, are commonly used in paint formulations to stabilize emulsions and improve various properties of the final coating. wikipedia.orgulprospector.comulprospector.com However, no literature specifically names or details the performance of this compound as a surfactant or functional additive in coatings. General examples of anionic surfactants used in coatings include sodium dodecyl sulfate (B86663) and various alkylbenzene sulfonates. ulprospector.com

Electrochemical Material Precursor Research

Research into electrochemical materials, particularly for applications like sodium-ion batteries, often involves sodium-containing precursors. However, the available research focuses on simpler sodium salts or hydroxides as precursors for creating layered oxide materials and other battery components. There is no indication in the reviewed literature that this compound is being investigated or utilized as a precursor in the synthesis of electrochemical materials.

Utility in Catalysis or Reagent Systems

Other Emerging Industrial Applications

A thorough search did not reveal any documented emerging industrial applications for this compound.

Advanced Analytical Characterization Techniques for Research

Spectroscopic Methodologies for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are indispensable for probing the molecular structure of Sodium o-toluidinomethanesulphonate. By interacting with electromagnetic radiation, molecules reveal detailed information about their electronic and vibrational states, as well as the specific arrangement of atoms and their chemical environments.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. For this compound, 1D NMR (¹H and ¹³C) provides initial structural confirmation by identifying the different types of proton and carbon atoms present.

Advanced 2D NMR techniques are required for unambiguous assignment and to study the molecule's conformation.

Correlation Spectroscopy (COSY): This experiment would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the tolyl group's aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, definitively assigning each carbon to its attached proton(s) (e.g., the -CH₃, -CH₂-, and aromatic C-H groups).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would establish the connectivity between the methyl group and the aromatic ring, the nitrogen and the methylene (B1212753) group, and the methylene group and the sulfonate moiety, piecing together the entire molecular skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment provides information about the spatial proximity of atoms, which is critical for conformational analysis. For instance, NOESY could be used to determine the preferred orientation of the -CH₂SO₃Na group relative to the tolyl ring. Such studies are vital for understanding how the molecule might interact with other species. sielc.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Aromatic-H | 6.8 - 7.3 | 110 - 145 | To other aromatic carbons, methyl carbon, methylene carbon |

| -NH- | 4.5 - 5.5 | N/A | To methylene carbon, aromatic carbons |

| -CH₂- | 4.0 - 4.5 | 50 - 60 | To aromatic carbons, NH proton |

| -CH₃ | 2.2 - 2.4 | 15 - 20 | To aromatic carbons |

Note: Predicted values are based on standard functional group ranges and may vary with solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov For this compound, HRMS would confirm the molecular formula C₈H₁₀NNaO₃S.

Tandem mass spectrometry (MS/MS), a key feature of advanced HRMS, involves the fragmentation of the parent ion to elucidate structural components. nih.gov The fragmentation pattern is a unique fingerprint of the molecule. libretexts.orglibretexts.org For this compound, key fragmentation pathways would likely involve:

Loss of SO₃: Cleavage of the C-S bond.

Cleavage of the N-CH₂ bond: This would generate fragments corresponding to the o-toluidine (B26562) cation and the methanesulphonate anion.

Loss of the methyl group: Fragmentation of the tolyl ring.

Table 2: Predicted HRMS Fragments for this compound

| Fragment Description | Proposed Formula | Predicted m/z (as cation/anion) |

|---|---|---|

| Molecular Ion [M-Na]⁻ | C₈H₁₀NO₃S⁻ | 200.0387 |

| o-Toluidine fragment | C₇H₉N⁺ | 108.0813 |

| Loss of SO₃ | C₈H₁₀NNaS⁺ | 143.0560 |

| Loss of methanesulphonate | C₇H₈N⁺ | 106.0657 |

Note: The fragmentation depends on the ionization mode (positive or negative). The table shows plausible fragments.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. thermofisher.com Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, providing a molecular fingerprint.

For this compound, key vibrational bands would be used to confirm the presence of its constituent parts:

N-H Stretch: A characteristic absorption in the IR spectrum around 3350-3450 cm⁻¹.

Aromatic C-H Stretch: Peaks typically appear above 3000 cm⁻¹. thermofisher.com

Aliphatic C-H Stretch: Peaks for the methyl and methylene groups appear just below 3000 cm⁻¹.

S=O Asymmetric & Symmetric Stretch: Strong, characteristic absorptions for the sulfonate group (SO₃⁻) are expected around 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively. These are often very prominent in the IR spectrum. rsc.org

Aromatic C=C Bends: These appear in the 1600-1450 cm⁻¹ region.

Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds. nih.gov It would be especially useful for analyzing the C-S bond and the symmetric vibrations of the aromatic ring, which may be weak in the IR spectrum. researchgate.netresearchgate.net Analysis of hydrated samples is often simpler with Raman spectroscopy, as the water signal (which can obscure large regions of the IR spectrum) is typically weak. thermofisher.com

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H | Stretch | 3350 - 3450 (Medium) | Weak |

| Aromatic C-H | Stretch | 3000 - 3100 (Medium) | Strong |

| Aliphatic C-H | Stretch | 2850 - 2960 (Medium) | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 (Variable) | Strong |

| SO₃⁻ (Sulfonate) | Asymmetric Stretch | ~1200 (Strong) | Medium |

| SO₃⁻ (Sulfonate) | Symmetric Stretch | ~1050 (Strong) | Strong |

| C-S | Stretch | 620 - 700 (Weak) | Medium-Strong |

UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. rsc.org Molecules with conjugated π systems, known as chromophores, absorb light strongly in the UV-vis region. thermofisher.com

The substituted benzene (B151609) ring in this compound acts as the primary chromophore. The expected absorptions are π → π* transitions associated with the aromatic system. The presence of substituents on the ring—the amino group (-NH-) and the methyl group (-CH₃)—acts as auxochromes, which can modify the absorption wavelength (λmax) and intensity. Research on o-toluidine shows a sharp absorption peak between 340 and 355 nm, assigned to the n-π* transition. researchgate.net The position of λmax can be influenced by solvent polarity. researchgate.net

Once the λmax is determined, UV-Vis spectroscopy becomes a straightforward and powerful tool for quantitative analysis. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. This allows for the precise determination of the concentration of this compound in solution, which is essential for purity assessments and formulation studies.

Chromatographic Separation and Purity Assessment Methods

Chromatography is the gold standard for separating components in a mixture and assessing the purity of a compound. For a polar, ionic compound like this compound, specific chromatographic techniques are required.

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and quantifying any related impurities. Given the compound's ionic nature, specialized HPLC methods are often employed.

Reversed-Phase HPLC: While challenging for highly polar compounds, a reversed-phase method using a C18 column could be developed. The mobile phase would typically consist of a buffered aqueous solution mixed with an organic solvent like acetonitrile (B52724) or methanol. Ion-pairing agents, such as aromatic sulfonic acids, can be added to the mobile phase to improve the retention and peak shape of ionic analytes. nih.gov

Mixed-Mode Chromatography: A more robust approach involves using mixed-mode columns that offer both reversed-phase and ion-exchange retention mechanisms. For instance, a column with both anion-exchange and reversed-phase properties can effectively retain and separate sulfonic acids. helixchrom.com The elution is controlled by adjusting the mobile phase's organic content, pH, and buffer concentration. helixchrom.com

BIST™ Method: A novel technique uses a cation-exchange column to retain anionic analytes like sulfonic acids. This is achieved by using a multi-charged positive buffer that acts as a bridge between the negative analyte and the negative column surface, coupled with a highly organic mobile phase. sielc.comsielc.com

Advanced detectors enhance the power of HPLC:

Diode Array Detector (DAD) or Photo Diode Array (PDA) Detector: These detectors acquire the full UV-Vis spectrum for the analyte as it elutes, providing both quantitative data and qualitative confirmation. This helps in peak identification and purity assessment.

Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) is the most powerful approach. waters.comshimadzu.com It provides retention time data, molecular weight information, and fragment data simultaneously, allowing for the confident identification of the main compound and any co-eluting impurities, even at trace levels.

Table 4: Representative HPLC Method for Purity Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Mixed-Mode (Reversed-Phase/Anion-Exchange) | Provides multiple retention mechanisms for polar, ionic analytes. helixchrom.com |

| Mobile Phase A | 10 mM Ammonium (B1175870) formate (B1220265) in Water, pH 4.0 | Buffered aqueous phase for controlling ionization. |

| Mobile Phase B | Acetonitrile | Organic modifier to control elution strength. |

| Gradient | 5% to 60% B over 15 minutes | Allows for separation of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detector 1 | PDA/DAD at λmax (e.g., ~280-350 nm) | For quantification and spectral confirmation. researchgate.net |

| Detector 2 | ESI-MS (Negative Ion Mode) | For molecular weight confirmation of parent compound and impurities. waters.comshimadzu.com |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its inherent low volatility and ionic nature. To overcome this limitation, a derivatization step is employed to convert the compound into a more volatile and thermally stable form suitable for GC analysis. This process typically involves the chemical modification of the sulphonate group.

While specific research on the GC analysis of this compound is not extensively documented, established methods for similar sulphonated aromatic compounds can be applied. A common approach is the conversion of the sulphonic acid salt into a more volatile derivative, such as a methyl or silyl (B83357) ester. The resulting derivative can then be effectively separated using a GC system, often equipped with a capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. The success of this technique hinges on the careful selection of the derivatization agent and optimization of reaction conditions to ensure complete conversion and prevent the formation of by-products.

Capillary Electrophoresis for Ionic Compound Analysis

Capillary Electrophoresis (CE) stands out as a highly suitable technique for the analysis of ionic compounds like this compound. Its advantages include high separation efficiency, rapid analysis times, and minimal sample and reagent consumption. CE separates ions based on their electrophoretic mobility within an electric field, which is a function of their charge-to-size ratio.

CE methods have been successfully developed for the direct analysis of aromatic sulphonates, eliminating the need for derivatization. The separation is typically carried out in a fused-silica capillary filled with a background electrolyte (BGE). The composition of the BGE, including its pH and the addition of organic modifiers or ion-pairing reagents, can be fine-tuned to achieve optimal separation and resolution. Detection is commonly performed using a UV-Vis detector, leveraging the strong ultraviolet absorbance of the aromatic ring in the this compound molecule.

Electrochemical Characterization in Research Contexts

Electrochemical techniques offer valuable insights into the redox properties of molecules and their interactions at electrode surfaces. These highly sensitive methods are instrumental in studying reaction mechanisms and kinetics.

Voltammetry and Amperometry for Redox Behavior

Voltammetric techniques, particularly cyclic voltammetry (CV), are employed to investigate the electrochemical oxidation and reduction of this compound. By applying a varying potential to a working electrode in a solution of the compound, the resulting current is measured, revealing information about electron transfer processes. The positions of the oxidation and reduction peaks in the voltammogram indicate the redox potentials, while the peak currents are proportional to the analyte's concentration.

Although specific voltammetric studies on this compound are not widely published, the electrochemical behavior of structurally related aromatic amines and sulphonates provides a basis for understanding its properties. The amine group is susceptible to oxidation, and the presence of the electron-withdrawing sulphonate group is expected to influence the oxidation potential. The choice of electrode material and the solvent-electrolyte system are critical parameters that determine the electrochemical response. Amperometry, which measures current at a constant potential, can be used for the sensitive quantification of the compound once a suitable redox potential is identified.

Conductometric Studies

Conductometric studies involve measuring the electrical conductivity of a solution, which is dependent on the concentration and mobility of the ions present. For an ionic compound such as this compound, this technique can be used to determine key properties like molar conductivity and the dissociation constant.

By measuring the conductivity of solutions of this compound at different concentrations, a plot of molar conductivity versus the square root of the concentration can be generated. This allows for the extrapolation to determine the limiting molar conductivity at infinite dilution, offering insights into ion-solvent interactions. These studies are fundamental to understanding the behavior of the compound in solution, which is crucial for applications where its electrolytic properties are of interest.

Thermal Analysis Techniques for Stability and Phase Transitions

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. These methods are essential for characterizing the thermal stability and phase behavior of materials.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the heat flow associated with thermal transitions in a material. As a sample is heated, cooled, or held at a constant temperature, DSC detects and quantifies events such as melting, crystallization, glass transitions, and chemical reactions.

A DSC analysis of this compound would provide critical data on its thermal stability and any phase transitions it undergoes. A typical DSC thermogram would display endothermic peaks for processes like melting or decomposition and exothermic peaks for events such as crystallization. The temperatures at which these transitions occur and their associated enthalpy changes are key parameters for defining the material's thermal properties. This information is vital for establishing safe handling and storage protocols and for predicting its performance in applications involving elevated temperatures.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a cornerstone technique in materials science for characterizing the thermal stability and decomposition behavior of compounds. While specific TGA data for this compound is not extensively available in publicly accessible research, the expected thermal behavior can be inferred from studies on analogous aromatic sulfonate compounds.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides critical information about the onset of decomposition, the temperature ranges of different degradation steps, and the nature of the final residue.

In a typical TGA experiment for a compound like this compound, one would expect to observe a multi-stage decomposition pattern. Initial weight loss at lower temperatures (typically below 200°C) is often attributable to the loss of absorbed or bound water molecules. Subsequent, more significant weight loss at higher temperatures corresponds to the degradation of the organic components of the molecule.

For aromatic sodium sulfonates, the sodium salt form is generally more thermally stable than its corresponding free sulfonic acid. marquette.edu Research on compounds such as poly(sodium 4-styrene sulfonate) indicates a degradation process that can occur in distinct stages. marquette.edu The initial phase of decomposition for such compounds often begins around 200°C and can extend to over 500°C. marquette.edu The process typically involves the breakdown of the carbon-sulfur bond and the subsequent degradation of the aromatic structure. The final residue at high temperatures is expected to be an inorganic sodium salt, such as sodium sulfate (B86663) or sodium sulfite (B76179), which is stable at temperatures exceeding 600°C. marquette.edu

Table 1: Anticipated TGA Decomposition Stages for this compound

| Temperature Range (°C) | Anticipated Event | Expected Mass Loss (%) |

| < 200 | Loss of adsorbed/hydrated water | Variable, typically low |

| 200 - 400 | Initial decomposition of the organic moiety | Significant |

| 400 - 600 | Further degradation and char formation | Significant |

| > 600 | Stable inorganic residue | Minimal further loss |

Note: This table is predictive and based on the analysis of similar aromatic sulfonate compounds. Specific values for this compound would require experimental verification.

In-situ and Operando Analytical Approaches in Reaction Monitoring

In-situ monitoring allows for the observation of a chemical reaction as it happens, within its native environment. mt.com Operando spectroscopy takes this a step further by simultaneously measuring the catalytic or chemical performance of the system while collecting spectroscopic data. differ.nl For the synthesis of this compound, which likely involves steps such as amination and sulfonation, these techniques are invaluable.

Fourier Transform Infrared (FTIR) spectroscopy is a particularly well-suited technique for in-situ and operando monitoring of such reactions. csic.es By inserting an attenuated total reflectance (ATR) probe directly into the reaction mixture, chemists can track the disappearance of reactant peaks and the appearance of product peaks in real-time. differ.nl For instance, during the synthesis, one could monitor the characteristic vibrational bands of the starting materials and the formation of the C-N and S-O bonds in the final product. csic.es

The key advantages of using these approaches include:

Real-time Reaction Profiling: Continuous monitoring provides a detailed kinetic profile of the reaction, identifying induction periods, reaction rates, and endpoints. youtube.com

Intermediate Detection: Transient or unstable intermediates that might be missed by traditional offline analysis can often be detected, providing crucial mechanistic information. spectroscopyonline.com

Optimization of Reaction Conditions: By observing the immediate effect of changing parameters such as temperature, pressure, or reactant concentration, the reaction can be optimized for yield, selectivity, and efficiency. numberanalytics.com

Enhanced Safety: Understanding the reaction dynamics in real-time can help to identify and prevent potentially hazardous conditions. researchgate.net

Table 2: Potential In-situ FTIR Monitoring Parameters for this compound Synthesis

| Reaction Stage | Key Functional Groups to Monitor | Expected Spectral Changes |

| Starting Materials | Amine (N-H), Aromatic (C-H) | Decrease in peak intensity |

| Intermediate Formation | Imine (C=N) or other transient species | Appearance and subsequent disappearance of characteristic peaks |

| Product Formation | Sulfonate (S=O), Amine (N-H), Aromatic (C-H) | Increase in peak intensity of product-specific bands |

Note: The specific wavenumbers and peak assignments would be determined during experimental setup and analysis.

While specific operando studies on the synthesis of this compound are not readily found in published literature, the principles from studies on related chemical processes, such as sulfonation reactions and amination processes, strongly suggest the utility of these advanced analytical methods. csic.esrsc.org The application of in-situ and operando spectroscopy holds significant promise for elucidating the intricate details of its formation and for the rational design of more efficient and controlled synthetic processes. csic.es

Environmental Fate and Remediation Studies of Sulphonate Compounds

Environmental Distribution and Mobility in Aquatic and Terrestrial Systems

The presence and movement of sulphonated aromatic compounds in the environment are largely governed by their interaction with soil and water, their potential to move through the soil column, and their tendency to volatilize.

The adsorption and desorption of sulphonated aromatic compounds in soil are critical processes that influence their mobility and bioavailability. The sulfonic acid group, being completely dissociated at typical environmental pH, imparts a polar and hydrophilic character to these molecules. This generally limits their adsorption to soil organic matter and clay particles through hydrophobic interactions.

Research on aminobenzenesulfonates (ABS), which are structurally related to the toluidine moiety in sodium o-toluidinomethanesulphonate, indicates that these compounds are resistant to degradation by unadapted activated sludge and bacterial species that typically utilize non-sulfonated aromatics. walshmedicalmedia.com The polar nature of the sulfonic acid group can limit the entry of these compounds into microbial cells in the absence of specific transport proteins. walshmedicalmedia.com

A quantitative structure-activity relationship (QSAR) model for the soil adsorption coefficient (Koc) of various organic compounds has been developed, which could potentially be used to estimate the Koc for this compound if the necessary molecular descriptors were available. qsardb.org However, without specific experimental data, the Koc for this compound remains unquantified.

Table 1: Factors Influencing Soil Adsorption of Sulphonated Aromatic Compounds

| Factor | Influence on Adsorption | Rationale |

| Sulfonic Acid Group | Decreases adsorption | The hydrophilic nature of the -SO₃H group increases water solubility and reduces partitioning to soil organic matter. walshmedicalmedia.com |

| Soil Organic Matter | Variable | While generally low, some interaction can occur, but it is less significant than for non-polar compounds. |

| Clay Content | Variable | Cation exchange mechanisms can play a role, but the anionic nature of the sulfonate group can lead to repulsion from negatively charged clay surfaces. |

| pH | Minor | The sulfonic acid group is a strong acid and remains ionized over a wide environmental pH range. |

The potential for a chemical to leach through the soil profile and contaminate groundwater is directly related to its mobility. Given the expected low soil adsorption of this compound due to its hydrophilic sulfonate group, it is likely to have a high leaching potential.

Studies on other organic compounds provide a framework for understanding leaching behavior. For instance, the leaching of salts and soluble materials from soil is influenced by water percolation and hydraulic gradients. frontiersin.org The presence of a polar functional group, such as the sulfonate group, would be expected to enhance a compound's mobility in water moving through the soil column.

Volatilization, the process by which a substance transitions from a solid or liquid phase to a gaseous phase, is an important environmental fate process for some chemicals. For sulphonated aromatic compounds, volatilization from soil and water is generally considered to be low. The ionic nature of the sulfonate group significantly lowers the vapor pressure of these compounds, making them non-volatile under typical environmental conditions.

However, the volatilization of organic compounds from soil can be influenced by other substances present. For example, the presence of surfactants can either enhance or inhibit the volatilization of polycyclic aromatic hydrocarbons (PAHs) from soil, depending on the surfactant concentration. nih.gov While not directly applicable to the inherent volatility of this compound, this illustrates the complexity of environmental fate processes. Similarly, studies on the volatilization of sulfur from paddy soils have identified various volatile sulfur compounds, but these are primarily the result of microbial degradation of organic matter and reduction of sulfate (B86663), rather than the direct volatilization of intact sulphonated compounds. jircas.go.jp

Biodegradation Pathways and Microbial Interactions

The ultimate fate of many organic pollutants in the environment is biodegradation, a process mediated by microorganisms. The biodegradability of sulphonated aromatic compounds is highly dependent on the molecular structure and the presence of suitable microbial communities.

The biodegradation of aromatic sulfonates can occur under both aerobic and anaerobic conditions, although the pathways and efficiencies can differ significantly.

Aerobic Biodegradation: Aerobic degradation of sulphonated aromatic compounds is often challenging for microorganisms due to the electron-withdrawing nature of the sulfonate group, which can make the aromatic ring less susceptible to electrophilic attack by oxygenases. researchgate.net However, some bacteria have evolved specialized enzymatic systems to degrade these compounds. For example, some surfactants with sulfonate groups are readily biodegraded under aerobic conditions. nih.gov The degradation of aminobenzenesulfonates often involves the removal of the sulfonate group as sulfite (B76179), which can then be utilized by the microorganism. researchgate.net

Anaerobic Biodegradation: Anaerobic biodegradation of aromatic sulfonates is generally considered to be a slower process than aerobic degradation. wur.nl There is limited evidence for the complete mineralization of these compounds under anaerobic conditions, and desulfonation is seldom observed. wur.nl However, some fermentative bacteria can utilize specific aromatic sulfonates as a sulfur source. wur.nl For instance, the sulfate-reducing bacterium Desulfobacula toluolica has been shown to cometabolically degrade p-toluidine, a related compound, under anaerobic conditions. researchgate.net This suggests that anaerobic transformation of the toluidine moiety of this compound is possible. Furthermore, some studies have shown that certain sulfonated azo dyes can be partially degraded under anaerobic conditions, with the cleavage of the azo bond leading to the formation of aromatic amines. wur.nl The anaerobic microbial degradation of organosulfonates is an active area of research, with studies investigating the microbial communities and enzymatic pathways involved. uni-konstanz.de

The biodegradation of complex xenobiotic compounds like this compound often requires the synergistic action of a microbial community rather than a single microbial species.

Studies on aminobenzenesulfonates have shown that co-cultures of different bacterial strains are necessary for the complete mineralization of these compounds, as individual strains may have a very limited substrate range. walshmedicalmedia.com For example, a co-culture of Agrobacterium sp. strain PNS-1 and a 2-ABS degrading bacterial consortium was able to mineralize both 2- and 4-aminobenzenesulfonate (B1229798), whereas the individual strains could only degrade one of the isomers. walshmedicalmedia.com

The degradation of 6-aminonaphthalene-2-sulfonic acid has been shown to be carried out by a mutualistic interaction of two Pseudomonas strains. One strain initiates the degradation by converting the parent compound into an intermediate, which is then completely degraded by the second strain. nih.gov Similarly, a novel Pannonibacter sp. has been isolated from activated sludge that is capable of degrading 4-aminobenzenesulfonate as a sole source of carbon, nitrogen, and sulfur. nih.gov The anaerobic degradation of p-toluene sulfonate has also been attributed to a microbial community. researchgate.net

Table 2: Microbial Genera Involved in the Degradation of Sulphonated Aromatic Compounds and Related Structures

| Microbial Genus | Compound Degraded | Environmental Source | Reference |

| Pannonibacter | 4-Aminobenzenesulfonate | Activated Sludge | nih.gov |

| Pseudomonas | 6-Aminonaphthalene-2-sulfonic acid | River Water | nih.gov |

| Agrobacterium | 4-Aminobenzenesulfonate | Not Specified | walshmedicalmedia.com |

| Desulfobacula | p-Toluidine (cometabolism) | Not Specified | researchgate.net |

Mineralization Studies and Half-life Determination

The complete breakdown of an organic chemical in the environment to its inorganic constituents—a process known as mineralization—and the time it takes for half of the initial amount to degrade (its half-life) are critical parameters for assessing its environmental persistence.

Mineralization: The mineralization of aromatic compounds containing a sulphonate group (-SO₃H) can be a slow and challenging process. The sulphonate group imparts high water solubility and polarity to the molecule, which can impede its ability to cross the cell membranes of microorganisms, a crucial step for biodegradation to occur. google.com

Research on related compounds offers some clues. Studies have demonstrated that specific consortia of bacteria are capable of mineralizing certain sulphonated aromatic amines. For example, some isomers of aminobenzenesulphonic acid (ABS) have been shown to undergo complete mineralization under aerobic conditions. google.comquimidroga.com This was confirmed by measuring oxygen consumption, carbon dioxide production, and the recovery of the sulphonate group as sulphate. google.comquimidroga.com In another study, the mineralization of a sulphonated azo dye was achieved through a two-step process: anaerobic conditions were first used to break the azo linkage, followed by an aerobic stage where the resulting aromatic amines were mineralized. google.com This suggests that for complex sulphonated molecules, a sequence of different redox environments may be required for complete degradation.

Half-life: No data on the environmental half-life of this compound could be located in the reviewed scientific literature. The persistence of sulphonated compounds varies widely based on their specific chemical structure and the prevailing environmental conditions. For instance, the sulphonylurea herbicide sulfometuron (B1207853) was found to have half-lives ranging from 4 days in plant tissues to 33 days in soil. hpc-standards.com In stark contrast, certain perfluorinated sulphonates (PFOS), which are structurally dissimilar but also contain the sulphonate group, are extremely persistent, with half-lives in humans that can exceed a decade. nih.gov Given that many sulphonated aromatic amines exhibit poor biodegradability, it is plausible that they may persist in the environment for extended periods. google.comquimidroga.com

Abiotic Degradation Mechanisms

Abiotic degradation pathways, which are purely chemical or physical processes, can contribute to the breakdown of contaminants in the environment without the involvement of biological activity.

Hydrolysis in Aqueous Environments

Hydrolysis is a chemical reaction with water that can break down some organic compounds. The carbon-sulphur bond in the sulphonate group is known to be highly stable and resistant to hydrolysis under typical environmental pH conditions. While other parts of the this compound molecule could potentially be susceptible, the sulphonate group itself is not expected to hydrolyze. Studies on some sulphonamide antibiotics, which also contain a sulphur-nitrogen bond, have shown them to be generally resistant to hydrolysis. nih.gov

Photolysis and Photodegradation under UV/Visible Light

Photolysis is the degradation of a molecule caused by the absorption of light energy, particularly UV radiation from the sun. Aromatic compounds, by their nature, can absorb UV light, which can initiate their breakdown. While direct photolysis studies on this compound are not available, the principles of advanced oxidation processes (AOPs), which frequently utilize UV light, indicate that such compounds can be degraded. google.comspectrumchemical.com This suggests that direct solar photolysis in surface waters could be a potential, albeit unquantified, degradation pathway for this compound.

Water Treatment and Removal Technologies

The effective removal of polar, water-soluble, and persistent organic pollutants like aromatic sulphonates poses a significant challenge for conventional water and wastewater treatment facilities.

Efficacy of Conventional Water Treatment Processes (e.g., Chlorination, Ozonation, UV Disinfection)

Chlorination: As a primary disinfectant, chlorine is widely used in water treatment. However, its ability to degrade persistent organic pollutants is often limited. A significant concern with chlorinating water containing aromatic amines is the potential formation of harmful disinfection by-products (DBPs). There is also a notable lack of research into more sustainable and effective chlorination techniques for this class of compounds.

Ozonation: Ozone is a much stronger oxidant than chlorine and is effective for both disinfection and the degradation of a wide range of organic micropollutants. Research on other amine-containing organic compounds has demonstrated that ozonation can be a viable treatment technology, with its effectiveness being influenced by the pH of the water.

UV Disinfection: Standard UV disinfection is highly effective for inactivating pathogens but does not typically break down dissolved chemical contaminants. However, its power is significantly enhanced when used in combination with an oxidant like hydrogen peroxide (H₂O₂), creating an advanced oxidation process (AOP) that is capable of degrading a broad array of organic compounds. google.com

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies based on the generation of highly reactive and non-selective hydroxyl radicals (•OH). These radicals can attack and degrade a wide variety of recalcitrant organic compounds that are resistant to other treatment methods. google.comspectrumchemical.com

Prominent AOPs include:

Ozone/H₂O₂: Combining ozone with hydrogen peroxide accelerates the formation of hydroxyl radicals, enhancing the degradation rate of pollutants.

UV/H₂O₂: In this process, UV light is used to split hydrogen peroxide molecules, generating a steady supply of hydroxyl radicals.

Fenton and Photo-Fenton: The classic Fenton reaction generates hydroxyl radicals from hydrogen peroxide using ferrous iron as a catalyst. This process can be further accelerated with the addition of UV light (photo-Fenton).

Although no studies have specifically applied AOPs to this compound, their proven efficacy against other persistent sulphonated compounds and various industrial pollutants strongly suggests they would be a promising treatment strategy for its removal. google.com

Interactive Data Tables